3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its efficiency in forming carbon-carbon bonds and is often used to introduce aryl groups into the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: As mentioned, Suzuki–Miyaura cross-coupling is a key reaction for modifying this compound.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Typically involves palladium catalysts and boronic acids or esters.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling would yield various arylated derivatives of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyrimidine have shown potential as inhibitors of certain enzymes, such as CDK2, which is a target for cancer treatment . The compound’s ability to inhibit these enzymes makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action for this compound, particularly in its role as an enzyme inhibitor, involves binding to the active site of the target enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its enzyme inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and also studied for its potential as a CDK2 inhibitor.
Uniqueness
What sets 3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its specific substitution pattern, which can influence its binding affinity and selectivity for target enzymes. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and bioavailability .
Properties
Molecular Formula |
C21H13BrClF3N4O |
---|---|
Molecular Weight |
509.7g/mol |
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H13BrClF3N4O/c22-17-18(20(31)27-11-12-6-8-14(23)9-7-12)29-30-16(21(24,25)26)10-15(28-19(17)30)13-4-2-1-3-5-13/h1-10H,11H2,(H,27,31) |
InChI Key |
OVTHIJXVSKUBNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
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